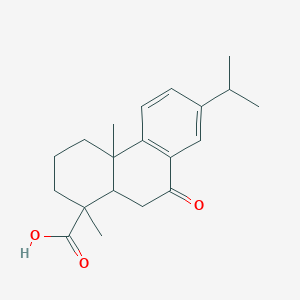![molecular formula C8H8O3 B1254543 2-Methoxy-3-methyl-[1,4]benzoquinone CAS No. 2207-57-0](/img/structure/B1254543.png)
2-Methoxy-3-methyl-[1,4]benzoquinone
Overview
Description
2-Methoxy-3-methyl-[1,4]benzoquinone is an organic compound belonging to the quinone family. It is characterized by a quinone core with a methoxy group at the second position and a methyl group at the third position. This compound is commonly found in the defensive secretions of certain millipedes and has been studied for its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-[1,4]benzoquinone typically involves the oxidation of 2-methoxy-3-methylphenol. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired quinone .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2-methoxy-3-methylphenol using air or oxygen in the presence of a metal catalyst. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted quinones depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-methyl-[1,4]benzoquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-[1,4]benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various biochemical and industrial processes. In biological systems, it exerts its effects by disrupting cellular processes through oxidative stress, leading to antimicrobial activity .
Comparison with Similar Compounds
2-Methyl-1,4-benzoquinone: Similar structure but lacks the methoxy group.
2,5-Dimethyl-1,4-benzoquinone: Contains two methyl groups instead of a methoxy and a methyl group.
2-Methoxy-1,4-benzoquinone: Contains a methoxy group but lacks the methyl group.
Uniqueness: 2-Methoxy-3-methyl-[1,4]benzoquinone is unique due to the presence of both a methoxy and a methyl group, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDGJNEZSLRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448702 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-57-0 | |
| Record name | 2-methoxy-3-methyl-[1,4]benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



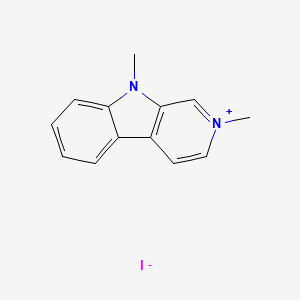

![5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1254465.png)

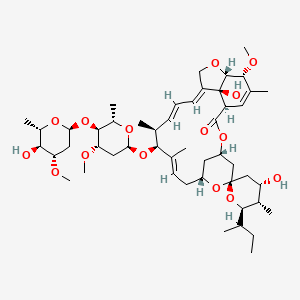
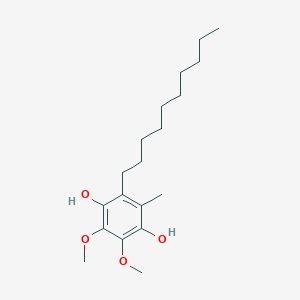
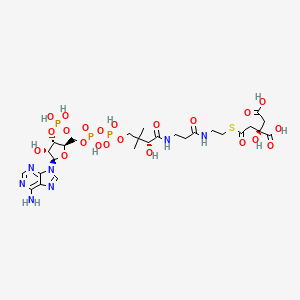

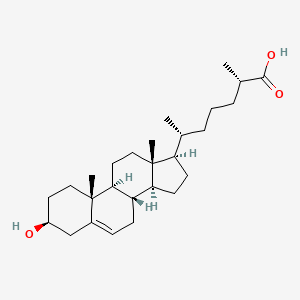
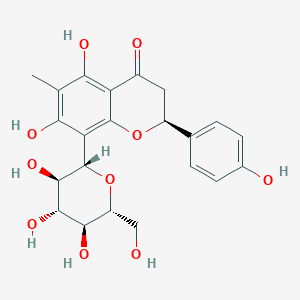
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
